3,5-Diethylaniline

Oxidative Polymerization Polyaniline Material Science

3,5-Diethylaniline (3,5-DEA) is a primary aromatic amine belonging to the substituted aniline class, characterized by the molecular formula C10H15N and a molecular weight of 149.23 g/mol. It features a phenyl ring with ethyl groups at the 3- and 5- positions and a primary amine group at the 1-position.

Molecular Formula C10H15N
Molecular Weight 149.23 g/mol
Cat. No. B13564627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Diethylaniline
Molecular FormulaC10H15N
Molecular Weight149.23 g/mol
Structural Identifiers
SMILESCCC1=CC(=CC(=C1)N)CC
InChIInChI=1S/C10H15N/c1-3-8-5-9(4-2)7-10(11)6-8/h5-7H,3-4,11H2,1-2H3
InChIKeyOUEGWZIFRRGOGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Diethylaniline (CAS 1701-68-4) in Organic Synthesis: A C10H15N Aromatic Amine Intermediate for R&D and Industrial Procurement


3,5-Diethylaniline (3,5-DEA) is a primary aromatic amine belonging to the substituted aniline class, characterized by the molecular formula C10H15N and a molecular weight of 149.23 g/mol [1]. It features a phenyl ring with ethyl groups at the 3- and 5- positions and a primary amine group at the 1-position [1]. This specific substitution pattern distinguishes it from its positional isomers, such as 2,6-diethylaniline, and from N-substituted analogs like N,N-diethylaniline, leading to unique chemical properties that are valuable in the synthesis of fine chemicals, pharmaceuticals, and advanced materials [2].

Why 3,5-Diethylaniline Cannot Be Replaced by Its Isomers: A Case for Position-Specific Procurement


Procurement based on generic class substitution is scientifically unsound for diethylanilines. The position of ethyl substituents on the aromatic ring dictates the compound's electronic structure, steric environment, and, consequently, its reactivity, selectivity, and the physicochemical properties of its derivatives [1]. A small change in the substitution pattern leads to a significant change in the observed chemical behavior [2]. For instance, the steric hindrance from ortho-substituents in 2,6-diethylaniline dramatically alters its behavior in polymerization and coupling reactions compared to the meta-substituted 3,5-isomer [3]. Therefore, substituting 3,5-DEA with a different isomer, like 2,6-DEA, will result in a different product profile and may cause project failure. The following quantitative evidence provides the specific, verifiable differentiation needed for a well-informed procurement decision.

Quantitative Evidence for 3,5-Diethylaniline: A Guide to Verifiable Performance Differentiation


Differentiation in Oxidative Polymerization: 3,5-DEA's Meta-Substitution Enables Higher Oligomer Formation vs. Ortho-Substituted Analogs

In cerium(IV)-mediated oxidative coupling, the positional isomerism of the ethyl groups dictates the reaction outcome. The ortho,ortho'-disubstituted 2,6-diethylaniline (2,6-DEA) yields only dimers and tetramers as major products due to steric shielding of the reactive sites [1]. In contrast, the meta,meta'-disubstitution pattern of 3,5-diethylaniline leaves the ortho- and para- positions available for further coupling, allowing for the formation of higher molecular weight polymeric chains . This is a direct consequence of the reduced steric hindrance around the amino group in the 3,5-isomer [2].

Oxidative Polymerization Polyaniline Material Science

Procurement for Agrochemical Intermediate Synthesis: 2,6-DEA is a Known Precursor, Not a Direct Substitute for 3,5-DEA

A key industrial application for a specific isomer underscores the non-interchangeability of these compounds. 2,6-Diethylaniline is a well-documented and important intermediate in the synthesis of the herbicide butachlor [1]. 3,5-Diethylaniline does not have this specific application, and its different substitution pattern would prevent it from being used as a direct substitute in the established butachlor synthetic pathway [2]. This highlights that the procurement of the correct isomer is non-negotiable for industrial process success.

Agrochemicals Herbicide Synthesis Butachlor

Ionization Energy and Basicity Modulation: Meta, Meta-Disubstitution in 3,5-DEA Provides a Unique Electronic Profile

The electronic properties of anilines are finely tuned by substituents. Gas-phase studies on substituted anilines show that the ionization energy (IE) and proton affinity (PA) are highly dependent on both the position and nature of substituents [1]. For related meta-methyl substituted compounds like N,N,3,5-tetramethylaniline, the meta-substituents exert a predictable influence via their Hammett sigma values, which differs from the effect of ortho- or para-substitution [1]. The 3,5-diethyl substitution pattern on aniline is expected to create a distinct electronic environment compared to its 2,6-isomer, leading to quantifiable differences in its nucleophilicity, oxidation potential, and charge-transfer complex formation [2].

Physical Organic Chemistry Electronics Basicity

Evidence-Based Research and Industrial Application Scenarios for 3,5-Diethylaniline Procurement


Synthesis of Higher Molecular Weight Polyaniline and Electroactive Polymers

Researchers and industrial R&D teams aiming to synthesize higher molecular weight polyaniline derivatives or electroactive polymers should prioritize 3,5-diethylaniline. The meta-substitution pattern leaves the ortho- and para- positions unhindered, allowing for the chain propagation necessary for polymer formation, unlike the ortho-substituted 2,6-diethylaniline which predominantly forms dimers and tetramers under oxidative conditions [1]. This structural feature directly addresses the need for a monomer that supports high degrees of polymerization.

Design of Charge-Transfer Complexes and Electronic Materials with a Specific Oxidation Potential

For projects focused on designing novel charge-transfer complexes, organic semiconductors, or other electronic materials, 3,5-diethylaniline offers a distinct electronic profile. The meta,meta-diethyl substitution pattern modulates the amine's ionization energy and electron-donating ability, differentiating it from other isomers and N-substituted analogs [2]. This allows materials scientists to fine-tune the HOMO level of the electron donor component, which is a critical parameter for optimizing the performance of organic electronic devices.

Organic Synthesis of Fine Chemicals and Pharmaceuticals Requiring Meta-Disubstituted Building Blocks

3,5-Diethylaniline is the definitive starting material for any synthetic pathway requiring a meta,meta-diethyl substituted aromatic amine building block. The high cost and inefficiency of synthesizing this specific substitution pattern de novo make procurement of the pre-formed compound the only viable option for many synthetic projects in the pharmaceutical and fine chemical industries [3]. Its established identity and properties, such as a LogP of 2.97 and a topological polar surface area of 26 Ų, also inform purification and downstream reaction planning .

Development of Novel Catalysts and Ligands with Tailored Steric Profiles

Catalysis researchers developing new ligands or organocatalysts can exploit the unique steric environment of 3,5-diethylaniline. The meta-ethyl groups provide steric bulk around the ring but leave the nucleophilic amino group relatively unhindered. This is in stark contrast to the 2,6-isomer, where the amino group is severely sterically shielded [4]. This property allows 3,5-DEA to function as a nucleophile in reactions where the 2,6-isomer would be unreactive, or as a precursor to ligands that can stabilize metal centers without completely blocking access to the active site.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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